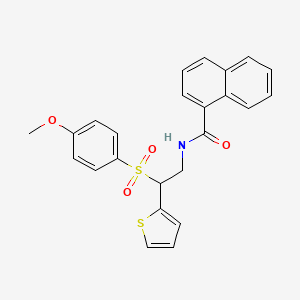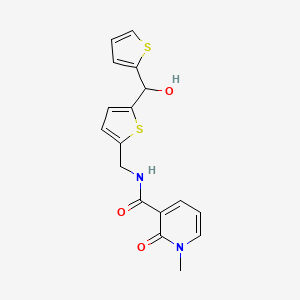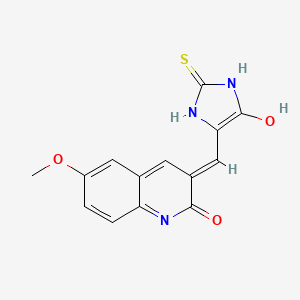
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide, commonly known as MTA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. MTA is a selective inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which plays a crucial role in the metabolism of purine nucleosides. Inhibition of MTAP leads to the accumulation of toxic metabolites that can selectively kill cancer cells, making MTA a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Biodesulfurization and Environmental Applications Naphtho[2,1-b]thiophene derivatives, similar in structure to N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide, have been explored for biodesulfurization applications. Mycobacterium phlei WU-F1 demonstrated significant desulfurization ability towards such compounds, indicating potential for environmental cleanup and fuel processing. This bacterium's ability to degrade naphthothiophene and its derivatives at high temperatures suggests a promising approach to reducing sulfur content in fuels, enhancing fuel quality and reducing sulfur dioxide emissions during combustion (Furuya et al., 2001).
Anticancer Research Derivatives of naphthalene, akin to N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide, have shown anticancer properties. A study synthesized novel naphthoquinone derivatives containing a phenylaminosulfanyl moiety, evaluating their cytotoxic activity against several human cancer cell lines. Compounds exhibited potent cytotoxicity, suggesting potential as anticancer agents. This research underscores the importance of naphthalene derivatives in developing new therapeutic agents for cancer treatment (Ravichandiran et al., 2019).
Material Science and Polymer Chemistry In the realm of materials science, naphthalene derivatives have been used to modify polymers and create novel materials. Sulfonated naphthalene dianhydride-based polyimide copolymers were investigated for their suitability in proton-exchange-membrane fuel cells. These materials displayed promising properties, such as high proton conductivity and water stability, essential for efficient and durable fuel cell membranes. This application highlights the role of naphthalene derivatives in advancing renewable energy technologies (Einsla et al., 2005).
Synthesis and Characterization of Novel Compounds The synthesis and characterization of novel heterocyclic compounds, including those related to N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide, contribute significantly to organic chemistry and materials science. One study focused on the synthesis of a new heterocyclic compound, showcasing its optical and thermal properties through various analytical techniques. The research demonstrated the compound's potential in materials science, particularly in applications requiring specific optical and thermal characteristics (Shruthi et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S2/c1-29-18-11-13-19(14-12-18)31(27,28)23(22-10-5-15-30-22)16-25-24(26)21-9-4-7-17-6-2-3-8-20(17)21/h2-15,23H,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCLGIOTBKDZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)



![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)
![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)


![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)